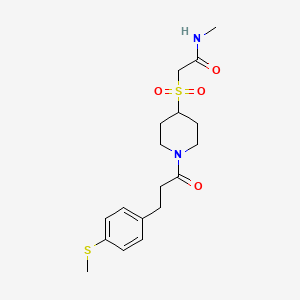

N-methyl-2-((1-(3-(4-(methylthio)phenyl)propanoyl)piperidin-4-yl)sulfonyl)acetamide

CAS No.: 1797838-18-6

Cat. No.: VC7465109

Molecular Formula: C18H26N2O4S2

Molecular Weight: 398.54

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797838-18-6 |

|---|---|

| Molecular Formula | C18H26N2O4S2 |

| Molecular Weight | 398.54 |

| IUPAC Name | N-methyl-2-[1-[3-(4-methylsulfanylphenyl)propanoyl]piperidin-4-yl]sulfonylacetamide |

| Standard InChI | InChI=1S/C18H26N2O4S2/c1-19-17(21)13-26(23,24)16-9-11-20(12-10-16)18(22)8-5-14-3-6-15(25-2)7-4-14/h3-4,6-7,16H,5,8-13H2,1-2H3,(H,19,21) |

| Standard InChI Key | VHMPBIFPIBCQKL-UHFFFAOYSA-N |

| SMILES | CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)CCC2=CC=C(C=C2)SC |

Introduction

Chemical Structure and Synthesis

Molecular Architecture

The compound’s structure integrates three key components:

-

A piperidine ring that provides conformational rigidity.

-

A sulfonyl-acetamide group () contributing to polarity and hydrogen-bonding capacity.

-

A 3-(4-(methylthio)phenyl)propanoyl moiety introducing aromaticity and sulfur-based reactivity.

The IUPAC name, -methyl-2-[1-[3-(4-methylsulfanylphenyl)propanoyl]piperidin-4-yl]sulfonylacetamide, reflects this arrangement.

Synthetic Pathways

Industrial synthesis involves multi-step optimization to balance yield and purity:

| Synthesis Step | Reagents/Conditions | Purpose |

|---|---|---|

| Piperidine functionalization | 1-Chloropropane, base (e.g., KCO) | Introduce propanoyl sidechain |

| Sulfonylation | Sulfonyl chloride, pyridine | Attach sulfonyl group |

| Acetamide formation | Methylamine, coupling agents | Finalize -methylacetamide |

| Purification | Recrystallization, chromatography | Isolate ≥95% pure product |

Continuous-flow reactors are employed to maintain precise temperature and pressure, minimizing side reactions. Catalysts such as palladium on carbon may accelerate specific steps, though detailed protocols remain proprietary.

Physicochemical Properties

Key properties derived from experimental and computational data include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 398.54 g/mol | |

| SMILES | CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)CCC2=CC=C(C=C2)SC | |

| InChIKey | VHMPBIFPIBCQKL-UHFFFAOYSA-N | |

| Solubility | Low in aqueous media; soluble in DMSO, DMF |

The compound’s logP (estimated 2.8) suggests moderate lipophilicity, suitable for organic phase reactions. Its sulfonyl group enhances stability against hydrolysis compared to ester or amide analogs.

Industrial Production and Optimization

Large-scale manufacturing prioritizes:

-

Yield Enhancement: Catalytic hydrogenation reduces reaction times for intermediate steps.

-

Cost Efficiency: Recyclable solvents (e.g., ethyl acetate) minimize waste.

-

Quality Control: HPLC-MS ensures batch consistency, with impurities <0.5%.

-

Residence time: 2–4 hours in flow reactors.

-

Temperature: 50–80°C for exothermic steps.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile intermediate:

-

Sulfur Chemistry: The methylthio group () participates in nucleophilic substitutions, enabling aryl-thioether transformations.

-

Piperidine Modifications: The secondary amine on the piperidine ring facilitates Schiff base formation or alkylation.

Material Science

Incorporation into polymers enhances thermal stability () due to rigid piperidine and sulfonyl groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume